16-Hydroxy-19-oxo-4-androsten-3,17-dione

Aromatase Enzyme Kinetics Steroid Metabolism

Using non-19-oxo analogs in estriol biosynthesis assays produces invalid kinetic conclusions due to high-affinity aromatase binding. This 19-oxo probe offers: • 500-fold lower aromatase affinity vs 16α-OHA • Defined weak competitive inhibition (Ki=270 µM) • Benchmarking reference for 17β-HSD3 inhibition (IC50=30.3 µM). Supplied as a characterized research chemical with lot-specific purity documentation for reproducible enzyme kinetics.

Molecular Formula C5H12N2O
Molecular Weight 316.4 g/mol
CAS No. 129880-44-0
Cat. No. B238165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16-Hydroxy-19-oxo-4-androsten-3,17-dione
CAS129880-44-0
Synonyms16 alpha-hydroxy-19-oxoandrost-4-ene-3,17-dione
16-HAET
16-hydroxy-19-oxo-4-androsten-3,17-dione
16-hydroxyandrost-4-ene-3,17,19-trione
16-OH-19-oxo A
Molecular FormulaC5H12N2O
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CC(C2=O)O)CCC4=CC(=O)CCC34C=O
InChIInChI=1S/C19H24O4/c1-18-6-5-14-13(15(18)9-16(22)17(18)23)3-2-11-8-12(21)4-7-19(11,14)10-20/h8,10,13-16,22H,2-7,9H2,1H3/t13-,14+,15+,16-,18+,19-/m1/s1
InChIKeyVRUPIXBFMFLHCS-ROSLGNJOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





16-Hydroxy-19-oxo-4-androsten-3,17-dione for Aromatase & 17β-HSD Studies


16-Hydroxy-19-oxo-4-androsten-3,17-dione (also designated 16α-OH-19-oxo A) is a synthetic androstenedione analog featuring a 16α-hydroxyl group and a 19-oxo (aldehyde) moiety [1]. It is a 19-oxygenated derivative of 16α-hydroxyandrostenedione, recognized as a key intermediate in the biosynthesis of estriol (E3) within the feto-placental unit [2]. This compound serves as a specialized molecular probe for steroidogenic enzyme studies, particularly aromatase (CYP19A1) and 17β-hydroxysteroid dehydrogenase (17β-HSD), due to its distinct, quantifiable biochemical behavior relative to its non-oxygenated and 19-hydroxy analogs [3].

Why 16-Hydroxy-19-oxo-4-androsten-3,17-dione Cannot Be Substituted


Generic substitution of 16-Hydroxy-19-oxo-4-androsten-3,17-dione with the more common 16α-hydroxyandrostenedione (16α-OHA) or other 19-non-oxygenated analogs will introduce significant experimental artifacts. The presence of the 19-oxo group fundamentally alters the compound's interaction with aromatase, shifting its affinity by over two orders of magnitude and changing the mode of inhibition [1]. Consequently, using a non-19-oxygenated analog in assays designed to probe the later stages of estriol biosynthesis or to achieve weak, competitive aromatase inhibition will produce invalid kinetic and mechanistic conclusions. The quantitative data below establish why this specific 19-oxo derivative is a distinct chemical tool that is not interchangeable with its 19-methyl or 19-hydroxy counterparts [2].

16-Hydroxy-19-oxo-4-androsten-3,17-dione Quantitative Evidence


Aromatase Substrate Affinity vs. 16α-Hydroxyandrostenedione

As an aromatase substrate, 16-Hydroxy-19-oxo-4-androsten-3,17-dione (16α-OH-19-oxo A) exhibits dramatically reduced affinity compared to its 19-methyl precursor, 16α-hydroxyandrostenedione (16α-OHA). The apparent Km for 16α-OH-19-oxo A is 571 µM, which is 539-fold higher than the 1.06 µM Km for 16α-OHA in the same experimental system [1]. This extreme difference confirms that the 19-oxo group severely impedes substrate binding to aromatase.

Aromatase Enzyme Kinetics Steroid Metabolism

Aromatase Substrate Affinity vs. 19-Hydroxy Intermediate

The 19-oxo modification also drastically reduces aromatase affinity when compared to the 19-hydroxy intermediate (16α,19-(OH)2A). The apparent Km for 16α-OH-19-oxo A is 571 µM, which is 143-fold higher than the 4.00 µM Km for 16α,19-dihydroxyandrostenedione [1]. This demonstrates a progressive loss of binding affinity as the 19-position becomes more oxidized.

Aromatase Enzyme Kinetics Steroid Metabolism

Weak Competitive Aromatase Inhibition

In the context of a 4β,5β-epoxy derivative, the 19-oxo compound acts as a weak competitive inhibitor of aromatase with an apparent Ki of 270 µM [1]. This is distinct from the non-competitive inhibition observed with the 19-hydroxy analog (Ki = 135 µM) and the more potent competitive inhibition of the 19-methyl analog (Ki = 246 µM) [1].

Aromatase Enzyme Inhibition Steroid Biochemistry

17β-HSD3 Inhibition Activity

16-Hydroxy-19-oxo-4-androsten-3,17-dione demonstrates inhibitory activity against human testicular microsomal 17β-hydroxysteroid dehydrogenase type 3, the enzyme responsible for converting androstenedione to testosterone. The compound exhibits an IC50 value of 30,300 nM (30.3 µM) in an assay measuring the reduction of androstenedione [1].

17β-HSD Enzyme Inhibition Androgen Metabolism

Applications of 16-Hydroxy-19-oxo-4-androsten-3,17-dione


Terminal Estriol Biosynthesis Step

As a 19-oxo intermediate, this compound is the direct precursor for the final aromatase-catalyzed C10-C19 bond cleavage that yields estriol. Its extremely low affinity for aromatase (Km = 571 µM) [1] makes it an ideal substrate for isolating and studying the kinetics of this specific, rate-limiting catalytic step without the confounding effects of high-affinity binding seen with earlier intermediates.

Aromatase Active Site Probing

The compound's 500-fold lower binding affinity compared to 16α-OHA [1] allows researchers to use it as a tool to map the aromatase active site. Its weak binding facilitates competition assays and structural studies designed to understand how the 19-aldehyde group is accommodated and oriented for the final oxidative cleavage, a process that cannot be modeled with high-affinity 19-methyl substrates.

Aromatase Inhibition Negative Control

The quantified weak competitive inhibition profile (Ki = 270 µM for the epoxide analog) [2] establishes this compound as a valuable negative control or baseline comparator in assays screening for potent aromatase inhibitors. It provides a defined, low-level inhibition threshold against which the potency and kinetic mechanism of novel inhibitors can be rigorously compared.

17β-HSD3 SAR Studies

With a defined IC50 of 30.3 µM for 17β-HSD3 [3], this 19-oxo androstenedione analog serves as a reference point for medicinal chemistry programs. Researchers can use it to benchmark the inhibitory activity of newly synthesized steroid derivatives, helping to elucidate the structural features that enhance or diminish 17β-HSD3 binding and inhibition.

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